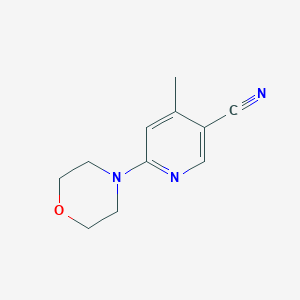
4-Methyl-6-morpholinonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-morpholinonicotinonitrile is an organic compound with the molecular formula C11H13N3O It is a derivative of nicotinonitrile, featuring a morpholine ring and a methyl group attached to the nicotinonitrile core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-morpholinonicotinonitrile typically involves the reaction of 4-methyl-6-chloronicotinonitrile with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Methyl-6-chloronicotinonitrile+Morpholine→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 4-Methyl-6-morpholinonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives.
科学的研究の応用
4-Methyl-6-morpholinonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-6-morpholinonicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Nicotinonitrile: The parent compound, featuring a nitrile group attached to a pyridine ring.
4-Methyl-6-chloronicotinonitrile: A precursor in the synthesis of 4-Methyl-6-morpholinonicotinonitrile.
Morpholine: A component of the final compound, contributing to its unique properties.
Uniqueness: this compound is unique due to the presence of both a morpholine ring and a nitrile group, which confer distinct chemical and biological properties. Its combination of structural features makes it a versatile compound for various applications.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
4-methyl-6-morpholin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-9-6-11(13-8-10(9)7-12)14-2-4-15-5-3-14/h6,8H,2-5H2,1H3 |
InChIキー |
MWSFNYLEMPCARR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C#N)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


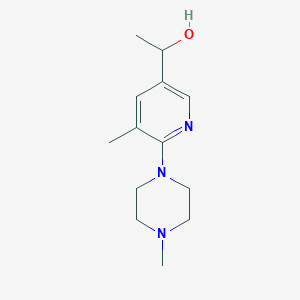
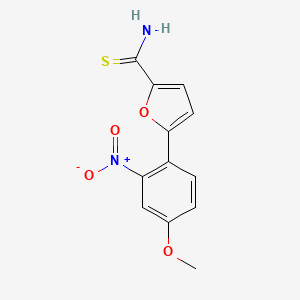

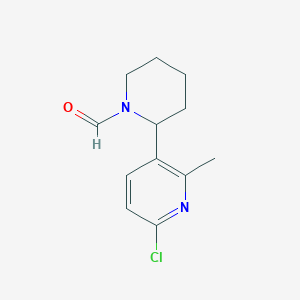
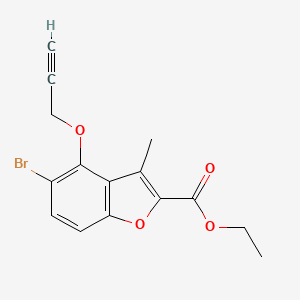

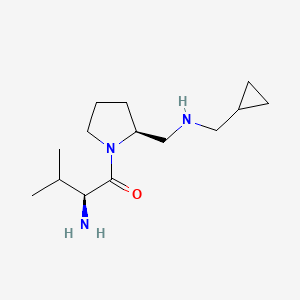
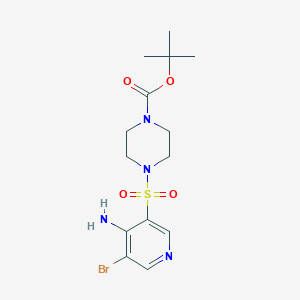
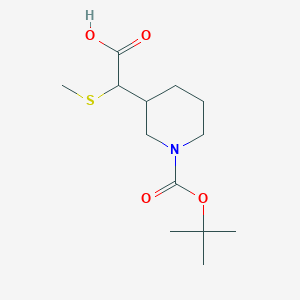
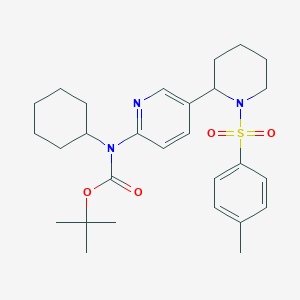



![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine](/img/structure/B15057935.png)
